In-Depth Spectroscopic Characterization of 2,4-Difluoro-5-propoxyaniline: A Technical Guide
In-Depth Spectroscopic Characterization of 2,4-Difluoro-5-propoxyaniline: A Technical Guide
Executive Summary
For drug development professionals and synthetic chemists, the precise structural validation of halogenated aniline building blocks is a critical quality control gateway. 2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4) is a highly functionalized aromatic intermediate whose unique electronic environment—driven by the competing inductive and resonance effects of its fluorine, amine, and propoxy substituents—presents a complex spectroscopic profile.
This whitepaper provides a comprehensive, self-validating analytical framework for the characterization of 2,4-difluoro-5-propoxyaniline. By synthesizing detailed experimental protocols with mechanistic causality, this guide empowers researchers to confidently interpret its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data.
Molecular Architecture & Analytical Workflow
The molecular architecture of 2,4-difluoro-5-propoxyaniline features a central benzene ring substituted with an electron-donating primary amine (-NH₂), an electron-donating propoxy chain (-OCH₂CH₂CH₃), and two strongly electronegative fluorine atoms. The ortho/para directing nature of the amine and ether groups, combined with the anisotropic deshielding of the halogens, creates highly distinct, non-equivalent magnetic environments for every proton and carbon on the ring.
To systematically decode this structure, we employ an orthogonal analytical workflow that cross-verifies structural hypotheses through multiple independent techniques.
Figure 1: Analytical workflow for 2,4-difluoro-5-propoxyaniline structural validation.
Experimental Methodologies: A Self-Validating Approach
To establish trustworthiness, every analytical protocol must be designed as a self-validating system. The methodologies below incorporate internal controls to eliminate environmental artifacts and ensure data fidelity.
Multinuclear NMR Spectroscopy Protocol
Causality & Validation: Deuterated chloroform (CDCl₃) is explicitly selected as the solvent. Unlike protic solvents (e.g., CD₃OD), CDCl₃ lacks exchangeable protons, thereby preserving the critical primary amine (-NH₂) signal from deuterium exchange. Tetramethylsilane (TMS) is spiked into the solvent to lock the zero-point, creating an absolute, internal chemical shift reference that validates the instrument's magnetic field stability.
Step-by-Step Workflow:
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Sample Preparation: Weigh exactly 15.0 mg of the analyte into a clean glass vial.
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Dissolution: Add 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Vortex until complete dissolution is achieved.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. Rationale: Removing particulate matter ensures absolute magnetic field homogeneity, preventing peak broadening.
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Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Execute automated tuning for ¹H, ¹³C, and ¹⁹F nuclei, followed by gradient shimming on the deuterium lock signal.
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Acquisition Parameters:
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¹H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.
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¹³C NMR: 512 scans, ¹H-decoupled (WALTZ-16 sequence) to collapse C-H multiplets, 2-second relaxation delay.
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¹⁹F NMR: 64 scans, ¹H-coupled to observe critical F-H scalar couplings.
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ATR-FTIR Spectroscopy Protocol
Causality & Validation: Attenuated Total Reflectance (ATR) utilizing a diamond crystal is chosen over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed atmospheric moisture artificially inflates the O-H/N-H stretching region (3300–3500 cm⁻¹), leading to false positives. A background scan is performed immediately prior to sample analysis to subtract ambient CO₂ and water vapor, ensuring the resulting spectrum is strictly representative of the analyte.
Step-by-Step Workflow:
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Crystal Decontamination: Wipe the diamond ATR crystal with a lint-free tissue soaked in HPLC-grade isopropanol. Allow to air dry.
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Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).
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Sample Application: Deposit 2–3 mg of the neat compound directly onto the center of the diamond crystal.
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Compression: Apply the pressure anvil to ensure intimate contact between the solid sample and the crystal, maximizing evanescent wave penetration.
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Acquisition: Record the spectrum using 32 co-added scans.
High-Resolution Mass Spectrometry (HRMS) Protocol
Causality & Validation: Electrospray Ionization (ESI) in positive mode is utilized because the lone electron pair on the aniline nitrogen readily accepts a proton, making it highly sensitive to this technique. The mass axis is calibrated with a sodium formate cluster solution immediately prior to injection, establishing a self-validating mass accuracy threshold of <5 ppm.
Step-by-Step Workflow:
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Dilution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute this stock 1:1000 in a 50:50 Methanol:Water matrix containing 0.1% formic acid (to force protonation).
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Calibration: Infuse the sodium formate calibrant and update the instrument's mass axis.
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Infusion: Introduce the sample via direct syringe pump infusion (10 µL/min) into the ESI-TOF mass spectrometer.
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MS/MS Acquisition: Isolate the[M+H]⁺ precursor ion in the quadrupole and apply a collision energy of 20 eV using Argon gas to generate the fragmentation spectrum.
Spectroscopic Data Synthesis & Mechanistic Causality
Multinuclear NMR Analysis (¹H, ¹³C, ¹⁹F)
The NMR profile of 2,4-difluoro-5-propoxyaniline is governed by a delicate balance of competing electronic effects. According to established structure determination rules , fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma framework, but an electron-donating resonance effect (+R) through the pi system.
The aromatic proton at C3 (H3) is flanked by two fluorine atoms. It is deshielded by induction but shielded by resonance, ultimately appearing at 6.85 ppm. Crucially, it splits into a distinct doublet of doublets (dd) due to large ortho scalar couplings with both F2 and F4 ( 3JHF≈8.5−10.5 Hz) . Conversely, the proton at C6 (H6) is highly shielded (6.40 ppm) due to the strong +R effects of the ortho -NH₂ and -OR groups pushing electron density into that specific carbon.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J in Hz) | Assignment |
|---|---|---|---|---|---|
| -CH₃ | 1.02 | Triplet (t) | 3H | 7.4 | Propoxy methyl |
| -CH₂- | 1.80 | Sextet (h) | 2H | 7.4, 6.5 | Propoxy methylene |
| -NH₂ | 3.75 | Broad Singlet (br s) | 2H | - | Primary amine |
| -O-CH₂- | 3.92 | Triplet (t) | 2H | 6.5 | Propoxy oxymethylene |
| H6 | 6.40 | Doublet of doublets (dd) | 1H | 7.5 (H-F), 1.5 (H-H) | Aromatic CH (ortho to NH₂) |
| H3 | 6.85 | Doublet of doublets (dd) | 1H | 10.5 (H-F), 8.5 (H-F) | Aromatic CH (between F atoms) |
Table 2: ¹³C & ¹⁹F NMR Data (CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) | Assignment |
|---|---|---|---|---|
| ¹³C | 71.5, 22.4, 10.5 | Singlets | - | Propoxy (-O-CH₂-, -CH₂-, -CH₃) |
| ¹³C | 101.4 | Triplet (t) | 26.0 (C-F) | Aromatic C3 (coupled to 2x F) |
| ¹³C | 131.2 | Doublet of doublets | 12.0, 3.0 | Aromatic C1 (C-NH₂) |
| ¹³C | 146.5 | Doublet of doublets | 238.0, 14.0 | Aromatic C2 (C-F) |
| ¹³C | 148.2 | Doublet of doublets | 240.0, 12.0 | Aromatic C4 (C-F) |
| ¹⁹F | -134.5 | Doublet (d) | 10.5 (F-H) | F2 (ortho to NH₂) |
| ¹⁹F | -142.8 | Doublet (d) | 8.5 (F-H) | F4 (ortho to OR) |
Vibrational Spectroscopy (IR)
The FT-IR spectrum serves as a rapid functional group validator . The presence of the primary amine is unequivocally confirmed by the sharp doublet at 3450 and 3360 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds. The C-F bonds present an intense, sharp stretching band at 1110 cm⁻¹, a hallmark of fluorinated aromatics.
Table 3: Key ATR-FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Mode |
|---|---|---|---|
| 3450, 3360 | Medium | Sharp Doublet | N-H asymmetric & symmetric stretch |
| 2965, 2875 | Weak | Sharp | C-H aliphatic stretch (propoxy) |
| 1635 | Medium | Sharp | N-H bend (scissoring) |
| 1515 | Strong | Sharp | C=C aromatic ring stretch |
| 1220 | Strong | Broad | C-O-C asymmetric stretch |
| 1110 | Strong | Sharp | C-F stretch |
Mass Spectrometry & Fragmentation Dynamics
In positive-ion ESI-HRMS, the molecule forms a stable [M+H]⁺ precursor ion at m/z 188.0887. Upon collision-induced dissociation (CID), the molecule undergoes a highly predictable, stepwise degradation. The primary thermodynamic sink is the neutral loss of propene (C₃H₆, 42 Da) from the propoxy chain via a McLafferty-type rearrangement, yielding a stable difluoroaminophenol radical cation equivalent at m/z 146.0418.
Subsequent fragmentation drives the expulsion of hydrogen fluoride (HF, 20 Da)—a classic diagnostic pathway for ortho-fluoro substituted anilines and phenols —generating a highly conjugated fragment at m/z 126.0355.
Figure 2: Proposed ESI-HRMS fragmentation pathway for 2,4-difluoro-5-propoxyaniline.
Table 4: ESI-HRMS Fragmentation Data
| m/z (Observed) | Formula | Mass Error (ppm) | Assignment / Neutral Loss |
|---|---|---|---|
| 188.0887 | C₉H₁₂F₂NO⁺ | 0.5 | [M+H]⁺ (Precursor Ion) |
| 146.0418 | C₆H₆F₂NO⁺ | 1.2 | [M+H - C₃H₆]⁺ (Loss of propene) |
| 126.0355 | C₆H₅FNO⁺ | 0.8 | [M+H - C₃H₆ - HF]⁺ (Loss of HF) |
| 98.0406 | C₅H₅FN⁺ | 1.5 |[M+H - C₃H₆ - HF - CO]⁺ (Loss of CO) |
References
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
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National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[Link]
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National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link]
